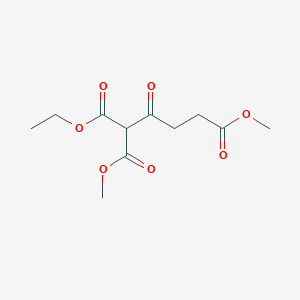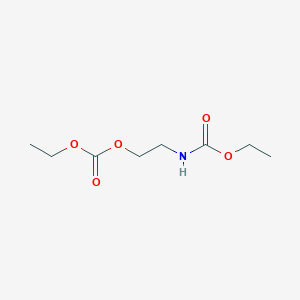
2-(Ethoxycarbonylamino)ethyl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxycarbonylamino)ethyl ethyl carbonate is a chemical compound with the molecular formula C8H15NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both ethoxycarbonyl and ethyl carbonate functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonylamino)ethyl ethyl carbonate typically involves the reaction of ethyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl chloroformate to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions: 2-(Ethoxycarbonylamino)ethyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and carbamates.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Carbonates and carbamates.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and carbonates.
科学的研究の応用
2-(Ethoxycarbonylamino)ethyl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, coatings, and adhesives.
作用機序
The mechanism of action of 2-(Ethoxycarbonylamino)ethyl ethyl carbonate involves its interaction with nucleophiles and electrophiles. The ethoxycarbonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates, which then undergo further reactions to yield the final products. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Ethyl methyl carbonate: Similar in structure but lacks the ethoxycarbonyl group.
2-(Ethoxycarbonylamino)-2-phenylethyl ethyl carbonate: Contains a phenyl group, making it more hydrophobic.
Ethyl phenyl carbonate: Similar in structure but contains a phenyl group instead of an ethyl group.
Uniqueness: 2-(Ethoxycarbonylamino)ethyl ethyl carbonate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various types of reactions makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
6948-29-4 |
|---|---|
分子式 |
C8H15NO5 |
分子量 |
205.21 g/mol |
IUPAC名 |
2-(ethoxycarbonylamino)ethyl ethyl carbonate |
InChI |
InChI=1S/C8H15NO5/c1-3-12-7(10)9-5-6-14-8(11)13-4-2/h3-6H2,1-2H3,(H,9,10) |
InChIキー |
RNKONMRLELFAOU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCCOC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


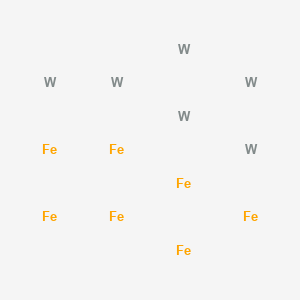
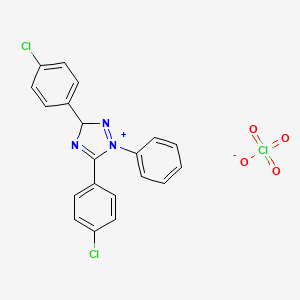

![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)

![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)
![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
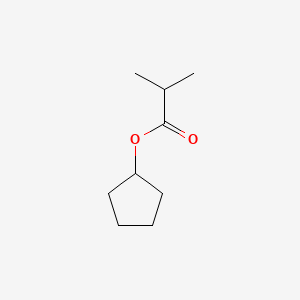
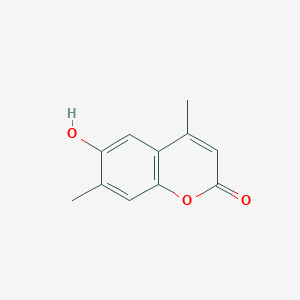
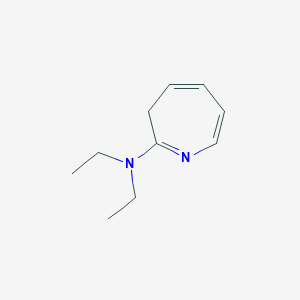
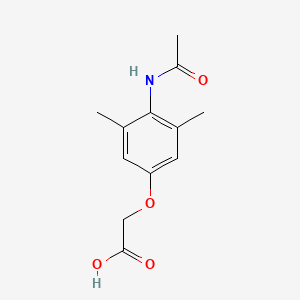
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
